2,2'-Dinitrobiphenyl is an organic compound characterized by the presence of two nitro groups attached to the biphenyl structure at the 2 and 2' positions. Its chemical formula is C₁₂H₈N₂O₄, and it is classified as a biphenyl derivative and a C-nitro compound. The compound typically appears as orange or tan crystals with a melting point ranging from 124°C to 125°C . Its structure consists of two phenyl rings connected by a single bond, with nitro groups (-NO₂) substituting hydrogen atoms on each ring.
Several methods have been developed for synthesizing 2,2'-dinitrobiphenyl:
2,2'-Dinitrobiphenyl is utilized in various applications:
Studies on the interaction of 2,2'-dinitrobiphenyl with other chemical agents reveal that it can form complexes with various nucleophiles. This property is significant in understanding its reactivity and potential applications in organic synthesis. Additionally, its interactions with biological systems highlight concerns regarding toxicity and environmental persistence due to the formation of reactive metabolites during biological reduction processes .
Several compounds share structural similarities with 2,2'-dinitrobiphenyl. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4,4'-Dibromo-2,2'-dinitrobiphenyl | C₁₂H₈Br₂N₂O₄ | Contains bromine substituents at the para position |
4,4'-Dinitrobiphenyl | C₁₂H₈N₄O₄ | Has two nitro groups at the para position |
3,3'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | Nitro groups are located at the meta positions |
Uniqueness of 2,2'-Dinitrobiphenyl: The positioning of the nitro groups at both ortho positions (2 and 2') distinguishes it from other dinitrobiphenyls. This configuration influences its reactivity and potential applications in organic synthesis and material science.
Irritant